
methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions. The resulting pyrazole intermediate is then esterified to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .
Scientific Research Applications
Anticancer Activity
Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential anticancer properties. Pyrazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have shown that modifications to the pyrazole structure can enhance its cytotoxic effects against specific cancer types, such as breast and lung cancer .
Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. This compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the suppression of pro-inflammatory cytokines and enzymes like COX-2 .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic processes within pathogens .
Pesticidal Properties
This compound has been explored for use in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to act as a potent insecticide, targeting specific pests while minimizing harm to beneficial insects .
Herbicidal Activity
The compound's ability to inhibit plant growth pathways makes it a candidate for herbicide development. Research has indicated that derivatives of pyrazole can effectively control weed populations without adversely affecting crop yield .
Case Studies
Study | Focus | Findings |
---|---|---|
Fustero et al., 2011 | Anticancer Activity | Identified that pyrazole derivatives induce apoptosis in breast cancer cells. |
Kumar et al., 2016 | Anti-inflammatory Effects | Demonstrated significant inhibition of COX-2 expression in vitro. |
Thiruvalluvar et al., 2007 | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells. |
García-Lozano et al., 1997 | Pesticidal Applications | Reported effective pest control in agricultural settings with reduced environmental impact. |
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar to the ester derivative but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 312.76 g/mol
- InChIKey : FCFZZVDTZKNEJR-UHFFFAOYSA-N
- SMILES : c1n-c1ccccc1
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances its lipophilicity, which is essential for membrane permeability and interaction with biological targets. Studies suggest that modifications in the pyrazole ring can lead to variations in potency and selectivity against different biological pathways .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers, including Annexin V positivity and caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential was assessed using LPS-stimulated RAW264.7 macrophages. Treatment with this compound resulted in a marked reduction in nitric oxide production and downregulation of COX-2 expression, indicating its effectiveness in modulating inflammatory responses .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZZVDTZKNEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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